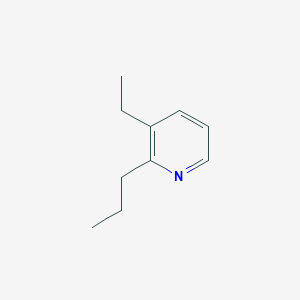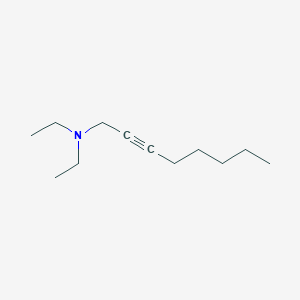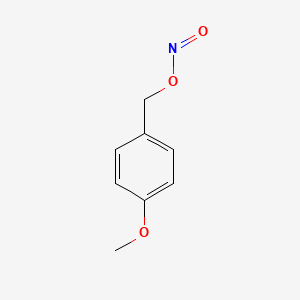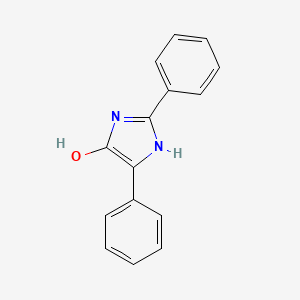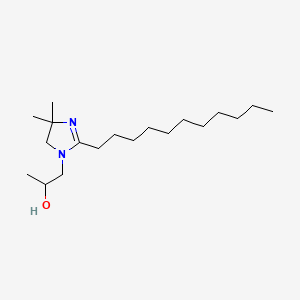
1,2,4a,9-Tetramethyl-1,2,3,4,4a,5,6,14b-octahydro-picene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4a,9-Tetramethyl-1,2,3,4,4a,5,6,14b-octahydro-picene typically involves multiple steps, including the formation of intermediate compounds and subsequent cyclization reactions. The specific synthetic routes and reaction conditions can vary, but they generally involve:
Formation of Intermediates: The initial steps often involve the preparation of intermediate compounds through reactions such as alkylation, reduction, and cyclization.
Cyclization: The key step in the synthesis is the cyclization reaction, which forms the picene core structure. This step may require specific catalysts and reaction conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to the compound’s specialized applications and the complexity of its synthesis. large-scale production would likely involve optimization of the synthetic routes mentioned above to improve yield and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,4a,9-Tetramethyl-1,2,3,4,4a,5,6,14b-octahydro-picene can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can be used to modify the hydrogenation state of the compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Catalysts: Various catalysts may be used to facilitate cyclization and other reactions, including transition metal catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or alcohols, while substitution reactions can introduce halogens or other functional groups.
Applications De Recherche Scientifique
1,2,4a,9-Tetramethyl-1,2,3,4,4a,5,6,14b-octahydro-picene has several scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and structural properties of picene derivatives.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mécanisme D'action
The mechanism of action of 1,2,4a,9-Tetramethyl-1,2,3,4,4a,5,6,14b-octahydro-picene involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:
Molecular Targets: Binding to specific proteins or enzymes, altering their activity.
Pathways: Modulating signaling pathways involved in cellular processes such as inflammation, cell proliferation, and apoptosis.
Comparaison Avec Des Composés Similaires
1,2,4a,9-Tetramethyl-1,2,3,4,4a,5,6,14b-octahydro-picene can be compared with other similar compounds, such as:
γ-Eudesmol: A sesquiterpene alcohol with similar structural features.
Widdrol: Another sesquiterpene with a comparable ring structure.
α-Muurolol: A tricyclic sesquiterpene alcohol with related chemical properties.
These compounds share some structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.
Propriétés
Numéro CAS |
74229-80-4 |
|---|---|
Formule moléculaire |
C26H30 |
Poids moléculaire |
342.5 g/mol |
Nom IUPAC |
1,2,4a,9-tetramethyl-2,3,4,5,6,14b-hexahydro-1H-picene |
InChI |
InChI=1S/C26H30/c1-16-12-14-26(4)15-13-23-22-9-8-19-17(2)6-5-7-20(19)21(22)10-11-24(23)25(26)18(16)3/h5-11,16,18,25H,12-15H2,1-4H3 |
Clé InChI |
DDHCCKRACZWQKU-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC2(CCC3=C(C2C1C)C=CC4=C3C=CC5=C(C=CC=C54)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


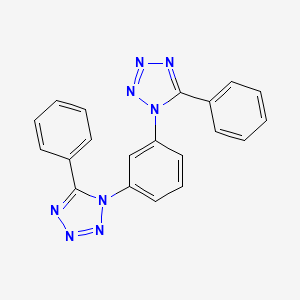
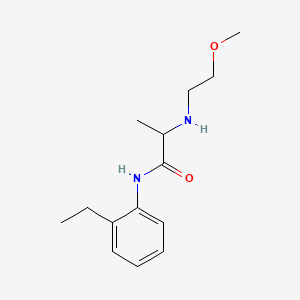

![Ethyl 2-[ethoxy(dimethyl)silyl]propanoate](/img/structure/B14459123.png)
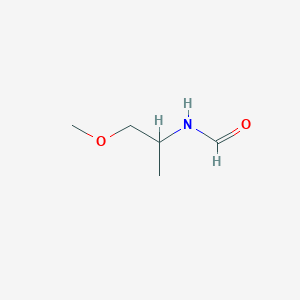
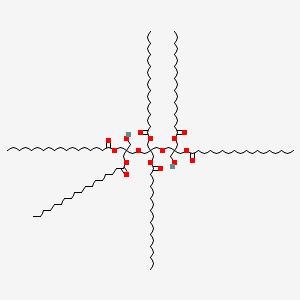
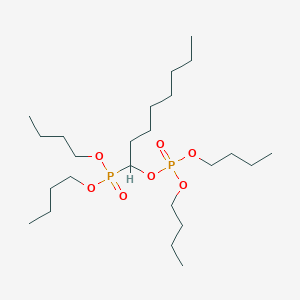
![2-Methyl-2-{[(naphthalen-1-yl)methyl]sulfanyl}cyclopentane-1,3-dione](/img/structure/B14459156.png)
